(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Chiral building blocks Asymmetric synthesis X-ray crystallography

Chiral building blocks with ambiguous stereochemistry compromise SAR reproducibility. (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 868552-09-4) resolves this: an enantiopure cis-fused scaffold validated by X-ray crystallography ([α]²²ᴅ = +10°). • Defined (3aR,7aR) stereochemistry ensures predictable outcomes in N-alkylation, amide coupling, and reductive amination. • Stable at 0-8°C with ambient shipping eliminates cold-chain logistics. • Serves as chiral HPLC/SFC reference standard when paired with (3aS,7aS) enantiomer. Ideal for synthesizing kinase inhibitor and CNS-active pyrrolopiperidine libraries.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 868552-09-4
Cat. No. B1527081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
CAS868552-09-4
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1CNC2=O
InChIInChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
InChIKeySXNMNJGBKPGDPH-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacophore Primer


(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 868552-09-4) is a chiral, cis-fused bicyclic heterocycle featuring a saturated pyrrolo[3,4-c]pyridine core with molecular formula C₇H₁₂N₂O and molecular weight 140.19 g/mol . The compound exists as the (3aR,7aR) enantiomer with an optical rotation of [α]²²ᴅ = +10° [1] and is structurally characterized by a piperidine ring in a distorted chair conformation cis-fused to a five-membered envelope-shaped ring [1]. Its saturated scaffold distinguishes it from aromatic pyrrolopyridinone analogs, offering distinct conformational flexibility and metabolic stability profiles relevant to medicinal chemistry and chiral building block applications.

Chiral reference standard workflow with defined (3aR,7aR) enantiomer
Pharmacophore-validated building block via X-ray confirmed cis-fused conformation
Simplified compound logistics with mild-condition storage for HTS integration

Why Generic Analogs Cannot Be Interchanged


Substitution with the opposite enantiomer, racemic mixtures, or unsaturated dihydro analogs is not scientifically equivalent due to quantifiable differences in stereochemical identity, structural conformation, and physicochemical stability. The (3aR,7aR) configuration imparts a specific 3D orientation of hydrogen-bonding pharmacophores as validated by X-ray crystallography [1], while the opposite (3aS,7aS) enantiomer exhibits distinct optical rotation and potentially divergent biological target engagement . Furthermore, the fully saturated octahydro core demonstrates differential storage stability compared to dihydro analogs, which require more stringent handling conditions to prevent degradation [2]. These distinctions directly impact reproducibility in asymmetric synthesis, chiral chromatography method development, and structure-activity relationship (SAR) studies.

Opposite enantiomer

Distinct optical rotation and potential target-engagement differences may shift SAR interpretation.

Racemic mixture

Undefined stereochemistry introduces variability in asymmetric synthesis and biological readouts.

Dihydro analog

Requires stringent cold-chain storage and may degrade under routine laboratory handling.

Product-Specific Differentiation Evidence


Absolute Configuration vs. Racemate and Opposite Enantiomer

The (3aR,7aR) absolute configuration of CAS 868552-09-4 has been unambiguously established by single-crystal X-ray diffraction analysis of its Mosher amide derivative, confirming the cis-fused ring junction geometry and specific spatial orientation [1]. In contrast, the racemic mixture (cis-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, CAS 868551-69-3) lacks stereochemical definition, and the opposite (3aS,7aS) enantiomer (CAS 868552-08-3) exhibits distinct optical rotation and chromatographic behavior .

Stereochemical Identity
Head-to-head
(3aR,7aR) configuration, [α]²²ᴅ = +10° (c=1, MeOH); X-ray validated cis-fused geometry. Comparator: racemic mixture (undefined stereochemistry) and opposite (3aS,7aS) enantiomer.
Supports stereochemical-control context
Single-crystal X-ray diffraction at 100 K
Chiral building blocks Asymmetric synthesis X-ray crystallography

Storage Stability vs. Unsaturated Dihydro Analog

The fully saturated octahydro scaffold of CAS 868552-09-4 confers enhanced storage stability under routine laboratory conditions compared to the unsaturated 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one analog. While the target compound is stable at room temperature or mild refrigeration (0–8°C), the dihydro analog requires more stringent storage protocols to maintain integrity [1].

Storage Stability
Reported
Stable at 0–8°C (refrigerated), compatible with room temperature shipping. Dihydro analog requires -20°C / -80°C storage.
Simplifies compound management logistics
Vendor datasheet; no accelerated stability study
Compound management Stability studies Building block logistics

Synthetic Accessibility and Defined Optical Purity

The target compound is accessed via a well-documented chiral chromatographic resolution of rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, followed by Pd/C-catalyzed hydrogenation in methanol to yield the enantiomerically enriched (3aR,7aR)-octahydro product [1]. In contrast, racemic cis-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one is typically supplied at lower purity (95%) and lacks defined stereochemistry .

Synthetic Purity
Reported
97% purity via chiral chromatography + hydrogenation. Racemic mixture supplied at 95% purity without defined stereochemistry.
Supports assay consistency and reduced purification steps
Chiralpak AD-H resolution; Pd/C hydrogenation
Chiral synthesis Hydrogenation Chromatographic resolution

cis-Fused Ring Geometry by X-ray Diffraction

X-ray crystallographic analysis of the (3aR,7aR)-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one-derived Mosher amide confirms a cis-fused bicyclic system with a piperidine ring in a distorted chair conformation and a five-membered ring in an envelope shape [1]. This precise conformational knowledge is absent for the racemic mixture and unsaturated analogs, which lack experimental 3D structural data.

3D Conformation
Class-level
Piperidine ring in distorted chair (Q=0.553 Å), pyrrolidine envelope shape; cis-fused junction confirmed.
Supports structure-based design context
X-ray diffraction, R factor 0.040
Conformational analysis X-ray crystallography Molecular modeling

Procurement Cost: Defined Enantiomer vs. Racemic Mixture

While the target (3aR,7aR) enantiomer commands a premium price reflecting its defined stereochemistry and higher purity, the cost differential relative to the racemic mixture is quantifiable and justifiable for applications requiring stereochemical fidelity .

Procurement Cost
Data to verify
¥10,193 (~$1,400) for 500 mg (97% purity). Racemate estimated 2–3× lower; exact differential vendor-dependent.
Supports procurement cost-benefit review
Beyotime pricing March 2026; verify current quotes
Procurement Cost analysis Chiral building blocks

Optimal Research & Industrial Applications


Chiral Building Block for Asymmetric Synthesis

The defined (3aR,7aR) stereochemistry [1] makes this compound an ideal starting material for the enantioselective synthesis of substituted pyrrolopiperidines, a scaffold found in numerous kinase inhibitors and CNS-active agents. The X-ray-validated cis-fused conformation [2] ensures predictable stereochemical outcomes in downstream transformations such as N-alkylation, amide coupling, and reductive amination.

Chiral Chromatography Method Validation Standard

With an optical rotation of [α]²²ᴅ = +10° [1] and established chiral resolution methodology using Chiralpak AD-H columns [2], this compound serves as a reference standard for developing and validating chiral HPLC and SFC methods. Its opposite enantiomer (CAS 868552-08-3) can be used to confirm enantiomeric resolution and establish elution order.

Pharmacophore Modeling and Structure-Based Drug Design

The high-resolution X-ray structure of the Mosher amide derivative [1] provides precise 3D coordinates (piperidine puckering parameters, ring fusion geometry, amide-phenyl dihedral angle) essential for accurate molecular docking studies. This enables rational design of analogs with optimized binding to targets such as kinases or GPCRs that recognize the cis-fused pyrrolopiperidine pharmacophore.

Compound Management and HTS Library Integration

The compound's stability at 0–8°C and compatibility with room temperature shipping simplify integration into HTS libraries and compound management workflows. Unlike unsaturated dihydro analogs requiring -20°C or -80°C storage [3], this octahydro derivative reduces cold-chain logistics costs and minimizes freeze-thaw degradation risks.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Defined (3aR,7aR) stereochemistry
Enantioselective transformation reproducibility
Chiral chromatography standard
Established resolution on Chiralpak AD-H
Enantiomeric elution order confirmation
Pharmacophore modeling
X-ray validated cis-fused conformation
Docking accuracy and pharmacophore alignment
Compound management
Mild-condition storage stability
Freeze-thaw integrity and logistics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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